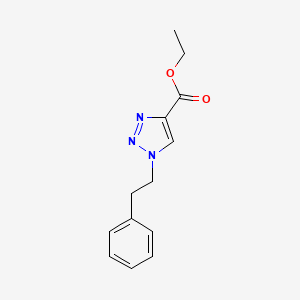

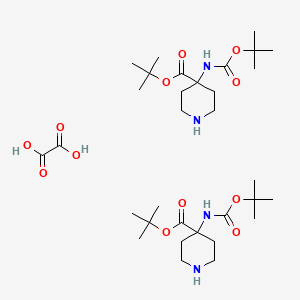

![molecular formula C17H17FO3S B2383015 1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone CAS No. 882749-33-9](/img/structure/B2383015.png)

1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone (DMF-FPS) is a novel compound that has been widely studied in recent years due to its potential applications in the field of medicinal chemistry. DMF-FPS is a synthetic compound that is derived from the condensation of 3,4-dimethoxyphenyl-1-propanone and 4-fluorophenylsulfanyl. It has been found to have a wide range of biological activities and has been used in many different scientific research applications. In

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

The synthesis of compounds related to "1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone" often targets materials with specific properties, such as those suitable for fuel-cell applications. For instance, the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups uses bis(4-fluorophenyl)sulfone as a comonomer. These materials exhibit high proton conductivity and mechanical properties, making them promising for fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).

Photophysical Studies

Photophysical studies of related compounds, such as 1,2-diarylethenes, shed light on their absorption and fluorescence properties. These compounds, including variants with dimethoxyphenyl groups, show solvent polarity-dependent dual fluorescence, attributed to twisted intramolecular charge transfer excited states. Such properties are valuable for understanding molecular behavior in various environments and developing fluorescent probes (Singh & Kanvah, 2001).

Organic Synthesis and Chemistry

In organic synthesis, the compound "1,1-dimethoxy-2-propanone" serves as an important intermediate. Its synthesis from pyruvaldehyde and methanol, using sulfuric acid as a catalyst, highlights the compound's role in fine chemical production (Huang, 2005).

Advanced Materials and Polymer Science

Research on advanced materials, such as the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, explores the use of (3-nitrophenyl)(phenyl)sulfane and related compounds. These materials, characterized by high refractive indices and small birefringences, hold potential for optical and electronic applications due to their good thermomechanical stabilities (Tapaswi et al., 2015).

Chemiluminescence and Photochemistry

The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveals insights into base-induced chemiluminescence. Such research is pivotal for understanding the photophysical behavior of organic compounds and developing new luminescent materials (Watanabe et al., 2010).

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO3S/c1-20-16-8-3-12(11-17(16)21-2)15(19)9-10-22-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEXSZQYUNSNEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCSC2=CC=C(C=C2)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2382933.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide](/img/structure/B2382938.png)

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2382939.png)

![2,3,4-trimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2382949.png)

![2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2382953.png)